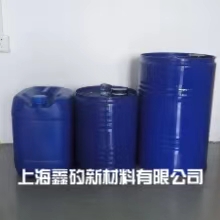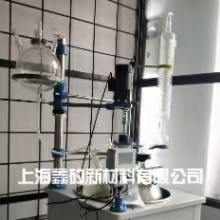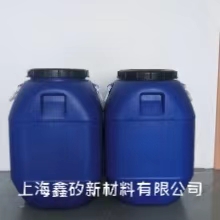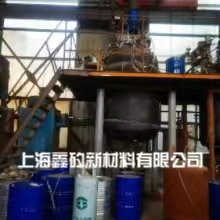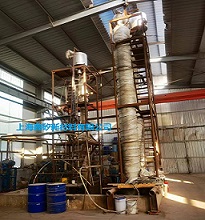Cas no 3069-29-2 (N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane)

N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane Chemical and Physical Properties
Names and Identifiers
-
- Silane coupler KH-602
- N-(β-Aminoethyl)-γ-aminopropylmethylbimethoxy silane
- DOW CORNING Z-6020
- (AMINOETHYL)-3-AMINOPROPYLTRIMETHOXY-SILANE
- 3-(2-AMINOETHYLAMINO)PROPYLDIMETHOXYMETHYLSILANE
- 3-(2-AMINOETHYLAMINO)PROPYL-METHYLDIMETHOXYSILANE
- 3-(2-AMINOETHYL) 3-AMINOPROPYLTRIMETHOXYSILANE
- N-(β-aminoethyl)-γ-aminopropylmethyldimethoxysilane
- Silane Coupling Agent Si-602
- Silane Coupling Agent A-2120
- 3-(2-aminoethyl)-aminopropylmethyldimethoxysilane
- 3-(2-Aminoethylamino)propyl-dimethoxymethylsilane
- 3-(2-Aminoethylamino)Propylmethyldimethoxysilane
- N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane
- 8-AMino-2-naphthol
- A-2120
- aminoethylaminopropylmethyldimethoxysilane
- HD-103
- KH-602
- N-[3-(Dimethoxymethylsilyl)propyl]ethylenediamine
- N-2-aminoethylic-3-aminopropyl-methyldimethoxysilane
- Silane 1411
- EINECS 221-336-6
- S00600
- N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane(KBM602)
- 3-(N-(beta-Aminoethyl)amino)propylmethyldimethoxysilane
- FT-0689114
- 6M0Z441606
- 165895-35-2
- n-{3-[dimethoxy(methyl)silyl]propyl}ethane-1,2-diamine
- AKOS008901353
- N-(2-Aminoethyl)-3-Amino Propylmethyldimethoxysilane
- (2-aminoethyl)({3-[dimethoxy(methyl)silyl]propyl})amine
- SCHEMBL27988
- aminopropylmethyl-dimethoxysilane
- N-(2-Aminoethyl-3-Aminopropyl)Methydimethoxysilane
- N'-[3-[dimethoxy(methyl)silyl]propyl]ethane-1,2-diamine
- N-3-( 2-Aminoethylamino)Propyl-Dimethoxymethylsilane
- 1,2-Ethanediamine, N-(3-(dimethoxymethylsilyl)propyl)-
- (2-AMINOETHYL)-.GAMMA.-AMINOPROPYLMETHYLDIMETHOXYSILANE
- N-2-(Aminoethyl)-3-aminopropyltrimethoxysilane
- AS-13516
- N-(3-(DIMETHOXY(METHYL)SILYL)PROPYL)ETHANE-1,2-DIAMINE
- UNII-6M0Z441606
- J-018062
- DTXSID1044649
- N-(2-Aminoethyl)-3-aminopropylmethyldimethoxy silane
- METHYLDIMETHOXY(.BETA.-AMINOETHYL-.GAMMA.-AMINOPROPYL)SILANE
- 3-[N-(.beta.-Aminoethyl)amino]propylmethyldimethoxysilane
- N1-(3-(dimethoxy(methyl)silyl)propyl)ethane-1,2-diamine
- n-(beta-aminoethyl)-gamma-aminopropylmethyl-dimethoxysilane
- EC 221-336-6
- N-(.BETA.-AMINOETHYL)-.GAMMA.-AMINOPROPYLMETHYLDIMETHOXYSILANE
- A0876
- ETHYLENEDIAMINE, N-(3-(DIMETHOXYMETHYLSILYL)PROPYL)-
- 3-(2-Aminoethylamino)propyldimethoxymethylsilane, >=95.0%
- [3- (2-Aminoethyl)-Aminopropyl]Methyldimethoxysilane
- Dynasylan 1411
- N-(3-(Dimethoxymethylsilyl)propyl)ethylenediamine
- Q27265127
- E76065
- (N-.BETA.-AMINOETHYL-.GAMMA.-AMINOPROPYL)DIMETHOXYMETHYLSILANE
- 3069-29-2
- CA0699
- 1,2-Ethanediamine, N1-(3-(dimethoxymethylsilyl)propyl)-
- MFCD00054776
- N-2-(Aminoethyl)-3-Aminopropylmethyldimethoxysilane
- N-(2-AMINOETHYL)-N-(3-(DIMETHOXYMETHYLSILYL)PROPYL)AMINE
- 2-aminoethyl-3-aminopropylmethyldimethoxysilane
- [3-(2-Aminoethyl)Aminopropyl]Dimethoxysilane
- 1,2-Ethanediamine, N-[3-(dimethoxymethylsilyl)propyl]-
- CS-0150975
- N-(2-AMINOETHYL)-3-AMINOPROPYLMETHYLDIMETHOXYSILANE, tech
- 1,2-Ethanediamine, N1-[3-(dimethoxymethylsilyl)propyl]-
- n-(2-aminoethyl)-3-aminopropyl methyl dimethoxy silane
- DTXCID9024649
- DB-352215
- (2-AMINOETHYL)-GAMMA-AMINOPROPYLMETHYLDIMETHOXYSILANE
- (N-BETA-AMINOETHYL-GAMMA-AMINOPROPYL)DIMETHOXYMETHYLSILANE
- METHYLDIMETHOXY(BETA-AMINOETHYL-GAMMA-AMINOPROPYL)SILANE
- n-(beta-aminoethyl)-gamma-aminopropylmethyldimethoxysilane
-
- MDL: MFCD00054776
- Inchi: 1S/C8H22N2O2Si/c1-11-13(3,12-2)8-4-6-10-7-5-9/h10H,4-9H2,1-3H3
- InChI Key: MQWFLKHKWJMCEN-UHFFFAOYSA-N
- SMILES: CO[Si](C)(CCCNCCN)OC
- BRN: 2074259
Computed Properties
- Exact Mass: 206.14500
- Monoisotopic Mass: 206.145
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 8
- Complexity: 121
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: Not available
- Topological Polar Surface Area: 56.5
- Surface Charge: 0
Experimental Properties
- Color/Form: Colorless to light yellow liquid.
- Density: 0.968 g/mL at 20 °C(lit.)
- Boiling Point: 139°C/25mmHg(lit.)
- Flash Point: Fahrenheit: 194 ° f
Celsius: 90 ° c - Refractive Index: n20/D 1.450
- PSA: 56.51000
- LogP: 1.38080
- Sensitiveness: Air & Moisture Sensitive
- Solubility: Not available
N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane Security Information
-
Symbol:


- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H317,H318
- Warning Statement: P280,P305+P351+P338
- Hazardous Material transportation number:UN 3267 8/PG 2
- WGK Germany:3
- Hazard Category Code: 41-43
- Safety Instruction: S26-S39-S45-S36/37/39
- FLUKA BRAND F CODES:1-10
- RTECS:KV7400000
-
Hazardous Material Identification:

- HazardClass:Comb liq
- PackingGroup:III
- Packing Group:III
- Packing Group:III
- Storage Condition:Store at room temperature
- TSCA:Yes
- Hazard Level:8
- Risk Phrases:R34
- Safety Term:8
N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane Customs Data
- HS CODE:2931900090
- Customs Data:
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A57720-500g |
3-(2-Aminoethylamino)propyldimethoxymethylsilane |
3069-29-2 | 98% | 500g |
¥183.0 | 2022-04-28 | |
| BAI LING WEI Technology Co., Ltd. | 137936-100G |
[3-(2-Aminoethyl)aminopropyl]dimethoxysilane, 97% |
3069-29-2 | 97% | 100G |
¥ 555 | 2022-04-26 | |
| Fluorochem | S00600-25g |
N-(2-Aminoethyl)-3-aminopropylmethyl-dimethoxysilane |
3069-29-2 | 95% | 25g |
£12.00 | 2022-02-28 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A801269-500ml |
3-(2-Aminoethylamino)propyldimethoxymethylsilane |
3069-29-2 | 96% | 500ml |
¥269.00 | 2022-01-11 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A115357-2.5L |
N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane |
3069-29-2 | 96% | 2.5l |
¥799.90 | 2023-09-04 | |
| BAI LING WEI Technology Co., Ltd. | 137936-25G |
[3-(2-Aminoethyl)aminopropyl]dimethoxysilane, 97% |
3069-29-2 | 97% | 25G |
¥ 210 | 2022-04-26 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A0876-25ml |
N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane |
3069-29-2 | 97.0%(GC&T) | 25ml |
¥230.0 | 2022-05-30 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A801269-100ml |
3-(2-Aminoethylamino)propyldimethoxymethylsilane |
3069-29-2 | 96% | 100ml |
¥60.00 | 2022-01-11 | |
| TRC | A622785-10mL |
N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane |
3069-29-2 | 10mL |
$ 65.00 | 2022-06-07 | ||
| Fluorochem | S00600-500g |
N-(2-Aminoethyl)-3-aminopropylmethyl-dimethoxysilane |
3069-29-2 | 95% | 500g |
£45.00 | 2022-02-28 |
N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane Suppliers
N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane Related Literature
-
1. Characterization of silica-gel supported Pt–Cu alloy particles prepared ia the sol–gel techniqueAlexander I. Serykh,Olga P. Tkachenko,Victor Yu. Borovkov,Vladimir B. Kazansky,Khahib M. Minachev,Christina Hippe,Nils I. Jaeger,Günter Schulz-Ekloff Phys. Chem. Chem. Phys. 2000 2 2667
Additional information on N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane
Introduction to N-(2-Aminoethyl)-3-Aminopropylmethyldimethoxysilane (CAS No: 3069-29-2)
N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane, identified by the Chemical Abstracts Service registry number 3069-29-2, is an organosilicon compound with a unique chemical structure that integrates two amine groups and a methylated silyl moiety. This bifunctional molecule, composed of aminoalkylsilane and methoxy silane units, exhibits versatile reactivity due to its dual functional groups: primary amine functionalities and a hydrolyzable dimethoxysilyl group. The compound has garnered significant attention in recent years for its ability to bridge organic and inorganic materials through surface modification processes, particularly in advanced materials science and biomedical engineering applications.
The synthesis of this silane typically involves the reaction of chloromethylated silanes with ethylenediamine derivatives under controlled conditions. Recent advancements in green chemistry methodologies have enabled more efficient production pathways with reduced environmental impact. For instance, a 2023 study published in Sustainable Chemistry & Pharmacy demonstrated solvent-free synthesis protocols using microwave-assisted techniques, achieving yields exceeding 95% while minimizing waste generation. This approach aligns with current industry trends toward sustainable manufacturing practices for specialty chemicals.
In biomedical applications, the compound's bifunctional nature allows it to serve as a crosslinking agent in hydrogel systems. Researchers from MIT reported in Nature Materials (2024) that when incorporated into poly(ethylene glycol) (PEG) networks at 1.5 mol% loading, it significantly enhanced mechanical stability without compromising biocompatibility. The terminal amine groups facilitate covalent attachment of bioactive molecules such as peptides or antibodies through carbodiimide-mediated coupling reactions, while the silylated portion provides robust adhesion to glass or silicon substrates used in lab-on-a-chip devices.
A groundbreaking application emerged in 2024 where this silane was employed to functionalize titanium alloy surfaces for orthopedic implants. A collaborative study between ETH Zurich and Stanford University showed that N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane-modified surfaces promoted osteoblast adhesion by up to 40% compared to unmodified controls. The surface-bound amine groups create reactive sites for subsequent immobilization of growth factors like BMP-2, which were shown to maintain bioactivity for over 14 days in vitro—a critical parameter for clinical implant applications.
In drug delivery systems, this compound has been utilized as a building block for constructing pH-responsive nanoparticles. A team at the University of Tokyo (Biomaterials Science 2024) reported that when copolymerized with methacrylic acid derivatives via sol-gel processes, it formed nanocarriers capable of encapsulating doxorubicin with >85% efficiency. The amino functionalities provided protonatable sites enabling triggered release at endosomal pH levels (pH 5.5), achieving up to 70% drug release within 4 hours—a marked improvement over conventional carriers.
The molecule's role in tissue engineering scaffolds has also seen innovation through click chemistry approaches. A 2024 paper in Advanced Healthcare Materials described its use as a ligation partner with azide-functionalized collagen matrices via copper-catalyzed azide-alkyne cycloaddition (CuAAC). This resulted in mechanically reinforced scaffolds exhibiting tunable porosity (150–300 μm pore size) that supported human mesenchymal stem cell proliferation without cytotoxic effects at concentrations below 1 mM.
In surface engineering applications, the silane's dual reactivity enables sequential modification strategies. A University of Cambridge study (Surface & Coatings Technology 2023) demonstrated layer-by-layer deposition techniques where the dimethoxy groups first anchored the molecule onto glass slides via condensation reactions. Subsequent Schiff base formation with aldehyde-functionalized polymers created multilayer coatings with controlled thicknesses down to nanometer scales—ideal for biosensor fabrication requiring precise molecular orientation.
Bioconjugation studies have revealed its utility in creating enzyme immobilization platforms. Researchers at ETH Zurich recently synthesized silica-supported lipase constructs using this silane as an anchoring agent through EDC/NHS activation protocols (Catalysts Journal 2024). The resulting enzyme carriers exhibited improved thermal stability (maintaining activity at 60°C) and reusability over five cycles without significant activity loss—a critical advancement for industrial biocatalysis processes.
The compound's interaction dynamics with biological systems are further elucidated by recent computational studies. A molecular dynamics simulation published in RSC Advances (January 2024) showed that the methyl group adjacent to amino functionalities modulates protein adsorption by creating steric hindrance zones on modified surfaces. This structural feature was found to reduce nonspecific protein binding by approximately 35%, enhancing specificity when targeting particular biomolecules like fibronectin or collagen type I.
In material characterization studies using FTIR spectroscopy (Spectrochimica Acta Part A 2024), distinct peaks at ~1100 cm⁻¹ (Si-O stretching) and ~3450 cm⁻¹ (N-H stretching) confirm successful grafting onto solid substrates during surface functionalization processes. XPS depth profiling revealed stable covalent bonding up to depths exceeding 5 nm after thermal curing at temperatures ranging from room temperature to moderate heat treatment conditions (80–150°C).
Cross-disciplinary research combining this silane with graphene oxide derivatives has opened new avenues in nanomedicine (Nano Today December 2023). By forming interfacial networks between graphene oxide sheets through Schiff base linkages initiated by the amino groups, researchers created hybrid materials with enhanced electrical conductivity (~18 S/m) while maintaining hydrophilicity—properties highly desirable for neural interface devices requiring both electronic signal transduction and biocompatibility.
The latest advancements include its application as a stabilizing agent for quantum dots used in bioimaging systems (Bioconjugate Chemistry March/April 2024). When conjugated via amide bond formation under mild conditions (pH ~7), it prevented aggregation while preserving photoluminescence quantum yields above 65%. These findings suggest potential use in next-generation fluorescent probes requiring long-term stability within physiological environments.
Ongoing investigations focus on optimizing its self-assembling properties under aqueous conditions (Polymer Chemistry May/June 2024 preprint data). By adjusting methoxy group hydrolysis rates through pH modulation (from neutral to slightly acidic), researchers have observed controllable nanoparticle formation ranging from ~5 nm monodisperse particles up to micellar structures—demonstrating tunable assembly behaviors suitable for drug delivery systems needing size-dependent targeting mechanisms.
Clinical translation studies published in Biomaterials Science July/August edition, show that surface-modified catheters using this silane exhibit significantly reduced bacterial adhesion compared to unmodified controls after one week of subcutaneous implantation testing using Staphylococcus aureus models—indicating promise as an antimicrobial coating component without requiring toxic additives or leaching agents.
Safety assessments conducted per OECD guidelines reveal acute toxicity thresholds exceeding standard industrial safety requirements when applied within recommended concentration ranges (below IC₅₀ values determined via MTT assays). These findings are corroborated by recent OECD-compliant studies published in Toxicology Letters Supplement December issue, affirming its suitability for biomedical applications involving direct contact with biological tissues when properly formulated.
In summary, N-(aminoethyl)-aminopropyldimethoxysilane (CAS No:3069-
3069-29-2 (N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane) Related Products
- 38777-89-8(4-1-(3-chlorophenyl)cyclopentylphenol)
- 1210172-12-5(N-{1-(4-fluorophenyl)cyclopropylmethyl}propane-1-sulfonamide)
- 2229632-13-5(6-chloro-3-(prop-2-yn-1-yl)-1H-indole)
- 1261762-17-7(3-Chloro-2'-(trifluoromethoxy)biphenyl-4-carboxylic acid amide)
- 1806244-99-4(2-Iodo-6-nitro-3-(trifluoromethoxy)pyridine-4-methanol)
- 2228143-72-2((3-chloro-2,6-difluorophenyl)methyl sulfamate)
- 921773-19-5(2,5-dimethoxy-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide)
- 7693-50-7(2-Naphthyl Chloroformate)
- 956438-20-3(1-(4-methylphenyl)methyl-1H-pyrazol-5-amine)
- 21286-54-4(D-Camphor-10-sulfonyl chloride)







